molecular formula C15H20FN3O2S B3020848 N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-fluorobenzenesulfonamide CAS No. 1049372-96-4

N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-fluorobenzenesulfonamide

Cat. No. B3020848
M. Wt: 325.4
InChI Key: KSTXFPBYIRRIIM-UHFFFAOYSA-N
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Description

The compound , N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-fluorobenzenesulfonamide, is a structurally complex molecule that likely exhibits a range of biological activities. While the papers provided do not directly discuss this compound, they do provide insights into the behavior of similar sulfonamide compounds and their potential interactions and applications.

Synthesis Analysis

The synthesis of sulfonamide compounds can involve various strategies, including the use of N-fluorobenzenesulfonimide (NFSI) as an oxidant in the presence of a copper catalyst, as seen in the N-demethylation of N-methyl amides . Additionally, NFSI has been used to functionalize C60, leading to various fullerene adducts , and as an attenuator for Ag(i)-catalyzed cycloisomerization . These studies suggest that NFSI and related compounds are versatile reagents in organic synthesis, which could be relevant for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of sulfonamide compounds can be quite diverse, as evidenced by the synthesis of various analogs with different substituents and functional groups . The structure-activity relationship study of arylsulfonamide analogs indicates that specific substitutions can significantly affect the biological activity of these molecules . This implies that the molecular structure of N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-fluorobenzenesulfonamide would be critical in determining its properties and potential applications.

Chemical Reactions Analysis

Sulfonamide compounds can undergo a variety of chemical reactions. For instance, the reaction of pyrroles with N-fluorodibenzenesulfonimide (NFSi) leads to the formation of N-substituted pyrrolyl dibenzenesulfonimides through an addition-elimination mechanism . This suggests that the pyrrolidine moiety in the compound of interest may also be reactive under certain conditions, potentially leading to the formation of new derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide compounds can be influenced by their molecular structure. For example, the poor water solubility of certain sulfonamide derivatives necessitates formulation development for their use as therapeutic agents . Additionally, the empirical solvatochromic parameter ETN has been used to study binary mixtures of N-methylbenzenesulfonamide with various solvents, revealing positive deviations from ideal behavior and highlighting the importance of intermolecular interactions . These findings suggest that the solubility and intermolecular interactions of N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-fluorobenzenesulfonamide would be important factors to consider in its application and formulation.

Safety And Hazards

This would involve an examination of the compound’s potential hazards, such as its toxicity, flammability, and environmental impact. It would also include recommendations for safe handling and disposal.


Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties or activities.


Please consult with a qualified professional or researcher for accurate information. This is a general guide and may not apply to all compounds.


properties

IUPAC Name

N-[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FN3O2S/c1-18(2)15(14-5-4-10-19(14)3)11-17-22(20,21)13-8-6-12(16)7-9-13/h4-10,15,17H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSTXFPBYIRRIIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNS(=O)(=O)C2=CC=C(C=C2)F)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-fluorobenzenesulfonamide

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